molecular formula C21H11NO5 B3824675 2-(3-Dibenzofuranyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid

2-(3-Dibenzofuranyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid

Cat. No.: B3824675
M. Wt: 357.3 g/mol
InChI Key: OGKFRFYLEWZMSJ-UHFFFAOYSA-N
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Description

2-(3-Dibenzofuranyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid is a complex organic compound that features a dibenzofuran moiety fused with a phthalimide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Dibenzofuranyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the dibenzofuran core, which can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions. The phthalimide moiety is then introduced through a series of condensation reactions, often involving reagents such as phthalic anhydride and amines .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The reaction conditions are carefully controlled to minimize by-products and ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

2-(3-Dibenzofuranyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Dibenzofuranyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Dibenzofuranyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets. The dibenzofuran moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The phthalimide structure can inhibit enzymes by binding to their active sites, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Dibenzofuranyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid is unique due to the combination of the dibenzofuran and phthalimide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-dibenzofuran-3-yl-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11NO5/c23-19-15-7-5-11(21(25)26)9-16(15)20(24)22(19)12-6-8-14-13-3-1-2-4-17(13)27-18(14)10-12/h1-10H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKFRFYLEWZMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Dibenzofuranyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Dibenzofuranyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid
Reactant of Route 3
2-(3-Dibenzofuranyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid
Reactant of Route 4
2-(3-Dibenzofuranyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid
Reactant of Route 5
2-(3-Dibenzofuranyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid
Reactant of Route 6
2-(3-Dibenzofuranyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid

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